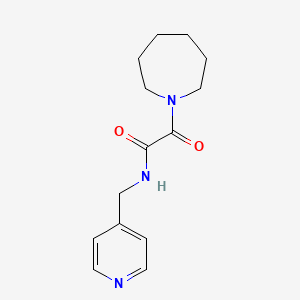
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propylbenzoyl)piperazine, commonly known as BPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPBP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用机制
BPBP acts as a selective serotonin receptor agonist, which means that it binds to and activates specific serotonin receptors in the brain. The activation of these receptors leads to various physiological and biochemical effects, which are responsible for the pharmacological properties of BPBP. The exact mechanism of action of BPBP is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
BPBP has been shown to have various biochemical and physiological effects such as increasing the release of serotonin, dopamine, and norepinephrine in the brain. These effects are responsible for the antidepressant and anxiolytic properties of BPBP. BPBP has also been shown to have anxiolytic effects in animal models, which makes it a potential candidate for the treatment of anxiety disorders.
实验室实验的优点和局限性
The advantages of using BPBP in lab experiments include its high selectivity for specific serotonin receptors, its potential use as a scaffold for drug development, and its ability to modulate neurotransmitter release in the brain. However, the limitations of using BPBP in lab experiments include its high cost, the need for specialized equipment for its synthesis and purification, and the lack of knowledge about its long-term effects.
未来方向
There are several future directions for the study of BPBP. One potential direction is the development of novel drugs based on the structural features of BPBP. Another direction is the investigation of the long-term effects of BPBP on the brain and the body. Further studies are also needed to fully understand the mechanism of action of BPBP and its potential applications in the treatment of various neurological disorders.
合成方法
The synthesis of BPBP involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 4-(4-propylbenzoyl)piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BPBP has been studied for its potential applications in various fields such as neuroscience, drug discovery, and medicinal chemistry. In neuroscience, BPBP has been shown to act as a selective serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety. BPBP has also been studied for its potential use as a scaffold for the development of novel drugs. The structural features of BPBP make it an attractive candidate for the design of new drugs with improved pharmacological properties.
属性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-17-4-7-19(8-5-17)22(25)24-12-10-23(11-13-24)15-18-6-9-20-21(14-18)27-16-26-20/h4-9,14H,2-3,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBSNKXTHGOSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-propyl-2-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5009511.png)
![3-[(carboxymethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5009518.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)
![N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5009523.png)
![2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5009530.png)


![N-2-butyn-1-yl-N-(2-furylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5009538.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B5009540.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5009543.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5009552.png)
![ethyl 8-chloro-2-[(4-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B5009554.png)
![2-benzyl-6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5009561.png)
